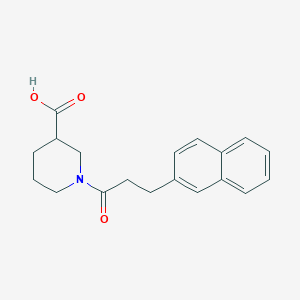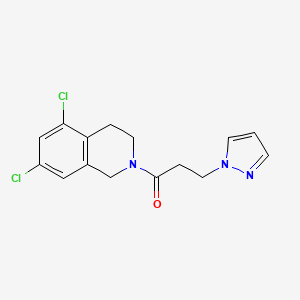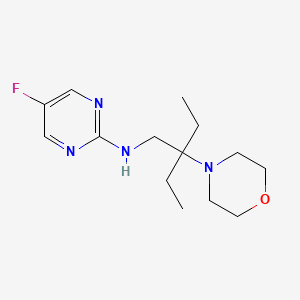![molecular formula C17H27NO2S B7640192 3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential therapeutic use in various medical conditions. It is a non-steroidal compound that is designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while avoiding unwanted side effects in other tissues.
Mechanism of Action
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine works by selectively binding to androgen receptors in specific tissues, such as muscle and bone, and activating them to promote muscle growth and bone density. It does not bind to androgen receptors in other tissues, such as the prostate and liver, which can cause unwanted side effects. The compound also has a high affinity for androgen receptors, which allows it to be effective at lower doses than traditional anabolic steroids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. These include increased muscle mass and strength, improved bone density, increased fat loss, and improved insulin sensitivity. The compound has also been shown to have a favorable safety profile, with few reported side effects.
Advantages and Limitations for Lab Experiments
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine has several advantages for lab experiments, including its high potency, specificity, and selectivity for androgen receptors. It also has a favorable safety profile, which makes it suitable for use in preclinical and clinical studies. However, there are also some limitations to its use, such as the need for specialized equipment and expertise for synthesis and analysis, and the potential for off-target effects in certain tissues.
Future Directions
There are several potential future directions for research on 3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine. These include further investigation of its safety and efficacy in humans, optimization of its pharmacokinetic properties, development of novel SARMs with improved selectivity and potency, and exploration of its potential use in other medical conditions, such as aging and metabolic disorders. Overall, this compound has shown promising results in preclinical and clinical studies, and has the potential to be a valuable therapeutic agent for a range of medical conditions.
Synthesis Methods
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine is synthesized using a multi-step process that involves the reaction of various chemical compounds under controlled conditions. The synthesis method typically involves the use of organic solvents and reagents, and requires specialized equipment and expertise. The final product is a white crystalline powder that is highly pure and stable.
Scientific Research Applications
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine has been extensively studied for its potential therapeutic use in various medical conditions, such as muscle wasting, osteoporosis, androgen deficiency, and cancer cachexia. It has also been studied for its potential use in improving athletic performance and body composition. The compound has shown promising results in preclinical and clinical studies, and is currently undergoing further investigation for its safety and efficacy in humans.
properties
IUPAC Name |
3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-13-8-14(2)10-17(9-13)18-11-15-4-6-16(7-5-15)12-21(3,19)20/h4-7,13-14,17-18H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMESYJGCRIUYKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC2=CC=C(C=C2)CS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-[1-[4-(2-methylimidazol-1-yl)phenyl]ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7640124.png)


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)


![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)